molecular formula C10H11FO4 B14159744 Benzeneacetic acid, 2-fluoro-4,5-dimethoxy- CAS No. 91407-50-0

Benzeneacetic acid, 2-fluoro-4,5-dimethoxy-

Cat. No.: B14159744
CAS No.: 91407-50-0
M. Wt: 214.19 g/mol
InChI Key: DRFAHNMEKVZBPT-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-fluoro-4,5-dimethoxy- is an organic compound with the molecular formula C10H11FO4 It is a derivative of benzeneacetic acid, where the benzene ring is substituted with a fluorine atom at the 2-position and methoxy groups at the 4- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 2-fluoro-4,5-dimethoxy- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Benzeneacetic acid, 2-fluoro-4,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in aromatic compounds, where substituents on the benzene ring can be replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Benzeneacetic acid, 2-fluoro-4,5-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-fluoro-4,5-dimethoxy- involves its interaction with molecular targets and pathways within biological systems. The fluorine and methoxy groups on the benzene ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Uniqueness: Benzeneacetic acid, 2-fluoro-4,5-dimethoxy- is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

91407-50-0

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

2-(2-fluoro-4,5-dimethoxyphenyl)acetic acid

InChI

InChI=1S/C10H11FO4/c1-14-8-3-6(4-10(12)13)7(11)5-9(8)15-2/h3,5H,4H2,1-2H3,(H,12,13)

InChI Key

DRFAHNMEKVZBPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)F)OC

Origin of Product

United States

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